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Compound of Interest

2-Chloro-N-methoxy-N-
Compound Name:
methylnicotinamide

Cat. No.: B1599826

In the landscape of modern pharmaceutical and agrochemical synthesis, the precise and
controlled formation of carbon-carbon bonds is paramount. 2-Chloro-N-methoxy-N-
methylnicotinamide, a specialized derivative of nicotinic acid, represents a key intermediate
engineered for this purpose. Its chemical identity is defined by the presence of a Weinreb
amide functional group, formally an N-methoxy-N-methylamide.

The Weinreb amide is not merely another amide; it is a sophisticated synthetic tool that allows
for the conversion of a carboxylic acid derivative into a ketone or an aldehyde with high fidelity.
[1][2] Unlike more reactive acylating agents that are prone to over-addition with organometallic
reagents, the Weinreb amide forms a stable, chelated tetrahedral intermediate. This
intermediate resists further nucleophilic attack and collapses to the desired ketone only upon
acidic workup. This controlled reactivity makes 2-Chloro-N-methoxy-N-methylnicotinamide a
valuable precursor for creating complex molecular architectures, particularly in the synthesis of
novel bioactive compounds.

This guide provides a comprehensive overview of the synthesis and detailed spectroscopic
analysis of this important building block. While direct experimental spectra for this specific
compound are not widely published, this document leverages established principles of
spectroscopy and data from analogous structures to present a robust, predictive
characterization. This approach is designed to equip researchers with the knowledge to
confidently synthesize and identify this compound and similar structures in a laboratory setting.
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Synthesis and Experimental Protocols

The synthesis of 2-Chloro-N-methoxy-N-methylnicotinamide is most reliably achieved from
its corresponding carboxylic acid, 2-chloronicotinic acid. The procedure involves the formation
of a more reactive acylating agent, typically an acid chloride, followed by reaction with N,O-
dimethylhydroxylamine.

Experimental Protocol: Synthesis of 2-Chloro-N-
methoxy-N-methylnicotinamide

e Activation of 2-Chloronicotinic Acid:

[¢]

To a flame-dried round-bottom flask under an inert atmosphere (Nz or Ar), add 2-
chloronicotinic acid (1.0 eq).

o Suspend the acid in a suitable anhydrous solvent such as dichloromethane (DCM) or
toluene (approx. 0.5 M).

o Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of
dimethylformamide (DMF, 1-2 drops).

o Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction is
complete when gas evolution (CO2, CO, HCI) ceases.

o Expert Insight: The use of oxalyl chloride is advantageous as its byproducts are gaseous,
simplifying purification. The DMF catalyst is essential for the formation of the reactive
Vilsmeier reagent in situ.

e Formation of the Weinreb Amide:

o In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in
anhydrous DCM.

o Cool the solution to 0 °C and add a non-nucleophilic base, such as pyridine or
triethylamine (2.5 eq), dropwise.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b1599826?utm_src=pdf-body
https://www.benchchem.com/product/b1599826?utm_src=pdf-body
https://www.benchchem.com/product/b1599826?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o Slowly add the solution of 2-chloronicotinoyl chloride from step 1 to the N,O-
dimethylhydroxylamine solution at 0 °C.

o Allow the reaction to stir at room temperature for 4-6 hours, monitoring by thin-layer
chromatography (TLC).

o Trustworthiness: The use of excess base is critical to first neutralize the hydrochloride salt
and then to scavenge the HCI generated during the amidation reaction, driving the
equilibrium towards the product.

o Workup and Purification:
o Upon completion, quench the reaction with a saturated aqueous solution of NaHCO:s.
o Separate the organic layer and extract the aqueous layer twice with DCM.

o Combine the organic layers, wash with brine, dry over anhydrous Na2SOa4, filter, and
concentrate under reduced pressure.

o Purify the crude product by flash column chromatography on silica gel, typically using a
hexane/ethyl acetate gradient, to yield 2-Chloro-N-methoxy-N-methylnicotinamide as a
solid or oil.

Workflow for Synthesis
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Step 1: Acid Activation

(Z-Chloronicotinic_Aci(D

CM, 0°C to RT

(Z—ChIoronicotinoyl_ChIorida

Step 2: Amide Formation

(N,O—Dlmethylhydroxylamlne) DCM, 0°C to RT

HCI + Base

2-Chloro-N-methoxy-
N-methylnicotinamide

Click to download full resolution via product page
Caption: Synthetic workflow for 2-Chloro-N-methoxy-N-methylnicotinamide.

Spectroscopic Analysis and Data Interpretation

The following sections detail the predicted spectral data for 2-Chloro-N-methoxy-N-
methylnicotinamide. These predictions are based on the fundamental principles of each
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spectroscopic technique and analysis of structurally similar compounds.

'H NMR Spectroscopy

The *H NMR spectrum is expected to show distinct signals for the aromatic protons of the
pyridine ring and the methyl groups of the Weinreb amide.
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Predicted
Chemical Shift

(6, ppm)

Multiplicity

Integration

Assignment

Rationale

dd(J=4.8,1.8
Hz)

~8.55

1H

H6

The proton ortho
to the pyridine
nitrogen is
deshielded and
shows coupling
to H5 and H4.

dd (J=7.6,18
Hz)

~7.80

1H

H4

The proton ortho
to the chloro
group is
deshielded and
shows coupling
to H5 and H6.

dd(J=7.6,4.8
Hz)

~7.40

1H

H5

The proton meta
to both the
nitrogen and
chloro group,
showing coupling
to H4 and H6.

~3.75 S

3H

N-OCHs

The methoxy
protons are
typically found in
this region,
appearing as a

sharp singlet.

~3.35 S

3H

N-CHs

The N-methyl
protons are also
a sharp singlet,
slightly upfield
from the methoxy

group.
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e Solvent: CDCls

o Reference: TMS (4 0.00)

3C NMR Spectroscopy

The 18C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift
(5, ppm)

Assignment

Rationale

The carbonyl carbon of the

~167.0 C=0 Weinreb amide is expected in
this region.
The carbon bearing the
~152.0 Cc2 chlorine atom is significantly
deshielded.
The carbon ortho to the
~149.5 C6 o _ _ ,
pyridine nitrogen is deshielded.
~138.0 Cc4 Aromatic CH carbon.
The carbon attached to the
~127.0 C3 _
amide group.
~123.0 C5 Aromatic CH carbon.
The methoxy carbon is
~61.5 N-OCHs characteristic of Weinreb
amides.
The N-methyl carbon, often
~34.0 N-CHs broader due to restricted

rotation.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.
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Predicted
Wavenumber Intensity Assignment Rationale
(cm™)
This is a characteristic
strong absorption for a
~1670 Strong C=0 Stretch ] )
tertiary amide
(Weinreb amide).
Aromatic ring
~1580, 1450 Medium C=C, C=N Stretch vibrations of the
pyridine moiety.
) Stretching vibration of
~1180 Medium C-N Stretch ]
the amide C-N bond.
Characteristic stretch
~1020 Medium N-O Stretch for the N-methoxy
group.
Absorption for the
~780 Strong C-CI Stretch

carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

© 2025 BenchChem. All rights reserved.

8/10

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

m/z Value

Interpretation Rationale

200/202

The presence of a ~3:1 ratio

for the M and M+2 peaks is the
[M]*, Molecular lon o )

characteristic isotopic

signature of one chlorine atom.

172/174

Loss of carbon monoxide is a
common fragmentation

M - COJ* _
pathway for aromatic

carbonyls.

141

Cleavage of the amide bond to
[M - N(OCHs)CHs]* form the 2-chloronicotinoyl
cation.

111/113

Further fragmentation of the
[CsHsNCI* o
pyridine ring.

59

The fragment corresponding to
[N(OCHs)CHs]* the N,O-
dimethylhydroxylamine portion.

Predicted Mass Spectrum Fragmentation

M]*

m/z 200/202

- *N(OCHs)CHs Amide Cleavage

[M - COJ* [M - N(OCHs)CHs]* [N(OCHs)CHs]*
m/z 172/174 m/z 141 m/z 59

CoO

[CsHsNCI*
m/z 111/113
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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